Dichloro(dibutyloxy)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

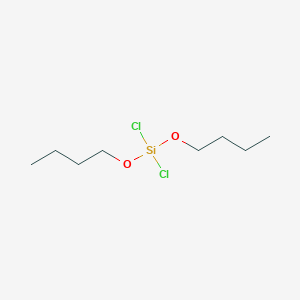

Dichloro(dibutyloxy)silane is an organosilicon compound with the molecular formula C8H18Cl2O2Si. It is characterized by the presence of two chlorine atoms and two dibutyloxy groups attached to a silicon atom. This compound is used in various chemical processes and has applications in different fields due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dichloro(dibutyloxy)silane can be synthesized through the reaction of silicon tetrachloride with butanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where silicon tetrachloride is reacted with butanol. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions: Dichloro(dibutyloxy)silane undergoes various chemical reactions, including hydrolysis, substitution, and polymerization.

Common Reagents and Conditions:

Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrochloric acid.

Polymerization: this compound can undergo polymerization reactions to form siloxane polymers, which have applications in various industries.

Major Products Formed: The major products formed from the reactions of this compound include silanols, siloxane polymers, and various substituted organosilicon compounds .

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Precursor

Dichloro(dibutyloxy)silane serves as a precursor in synthesizing various organosilicon compounds and polymers. Its ability to undergo hydrolysis and substitution reactions makes it valuable in producing siloxane polymers, which are essential in many applications due to their unique properties.

Key Reactions :

- Hydrolysis : Reacts with water to form silanols and hydrochloric acid.

- Substitution : Chlorine atoms can be replaced with nucleophiles (e.g., alcohols) to create new organosilicon compounds.

- Polymerization : Forms siloxane polymers that are utilized in coatings and adhesives.

| Reaction Type | Products Formed |

|---|---|

| Hydrolysis | Silanols, HCl |

| Substitution | Various substituted organosilicon compounds |

| Polymerization | Siloxane polymers |

Biological Applications

Surface Modification

In biological research, this compound is used to modify surfaces of biomaterials. This modification enhances biocompatibility and functionality, making it suitable for applications in tissue engineering and biomedical devices.

Case Study : A study demonstrated that surfaces treated with this compound exhibited improved cell adhesion properties, which is critical for the development of effective tissue scaffolds.

Medical Applications

Drug Delivery Systems

The compound is being investigated for its potential use in drug delivery systems due to its favorable biocompatibility profile. Its ability to form stable siloxane networks can encapsulate drug molecules, allowing for controlled release.

Case Study : Research has shown that nanoparticles synthesized using this compound can effectively deliver therapeutic agents while minimizing side effects.

Industrial Applications

Production of Silicone-Based Materials

this compound is extensively utilized in the production of silicone-based materials, such as coatings, adhesives, and sealants. Its unique chemical structure allows for enhanced bonding between organic and inorganic materials.

| Industry | Application |

|---|---|

| Coatings | Used in formulations for enhanced durability |

| Adhesives | Improves adhesion properties |

| Sealants | Provides moisture resistance |

Mecanismo De Acción

The mechanism of action of dichloro(dibutyloxy)silane involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. The silicon atom in the compound acts as an electrophilic center, facilitating reactions with nucleophiles such as water, alcohols, and amines . These reactions result in the formation of silanols, siloxanes, and other organosilicon compounds, which are essential in various applications .

Comparación Con Compuestos Similares

Dichlorodimethylsilane: This compound has two chlorine atoms and two methyl groups attached to a silicon atom.

Dichlorodiphenylsilane: This compound contains two chlorine atoms and two phenyl groups attached to a silicon atom.

Uniqueness of Dichloro(dibutyloxy)silane: this compound is unique due to the presence of dibutyloxy groups, which impart specific properties to the compound. These properties include enhanced solubility in organic solvents and the ability to form flexible siloxane polymers . This makes this compound particularly useful in applications where flexibility and solubility are important .

Actividad Biológica

Dichloro(dibutyloxy)silane (DBOS) is an organosilicon compound with the molecular formula C8H18Cl2O2Si and a molecular weight of 245.219 g/mol. It has garnered attention in various fields, including materials science and biomedicine, due to its unique chemical properties and biological activities. This article explores the biological activity of DBOS, focusing on its mechanisms, applications, and relevant research findings.

DBOS is characterized by its ability to undergo hydrolysis, substitution, and polymerization reactions. Upon exposure to water, it hydrolyzes to form silanols and hydrochloric acid. The chlorine atoms can be substituted with nucleophiles such as alcohols or amines, producing various organosilicon compounds. Additionally, DBOS can polymerize to form siloxane polymers, which are valuable in industrial applications .

The mechanism of action of DBOS primarily involves its reactivity with nucleophiles. The silicon atom in DBOS acts as an electrophilic center, facilitating the formation of new chemical bonds. This property is crucial for its applications in modifying biological surfaces and enhancing their characteristics.

Surface Modification

DBOS is utilized in the modification of biological surfaces to improve biocompatibility and functionality. Its ability to create siloxane networks allows for the attachment of bioactive molecules, which can enhance cell adhesion and proliferation on biomaterials. This property is particularly important in tissue engineering and regenerative medicine.

Drug Delivery Systems

Research has indicated that DBOS can be employed in drug delivery systems due to its favorable biocompatibility profile. The compound's ability to form stable siloxane polymers can encapsulate therapeutic agents, providing controlled release mechanisms that improve drug efficacy while minimizing side effects .

Case Studies

-

Biocompatibility Assessment

A study evaluated the biocompatibility of DBOS-modified surfaces using human fibroblast cells. The results showed enhanced cell adhesion and proliferation on surfaces treated with DBOS compared to untreated controls. This suggests that DBOS can significantly improve the performance of biomaterials in medical applications. -

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of DBOS-modified surfaces against common pathogens such as Staphylococcus aureus and Escherichia coli. The modified surfaces exhibited reduced bacterial colonization compared to standard materials, indicating potential applications in preventing infections in medical devices .

Research Findings

Propiedades

IUPAC Name |

dibutoxy(dichloro)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Cl2O2Si/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYDYCUCHYGDBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Si](OCCCC)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.